2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized to form the quinoline core. The final esterification step involves the reaction of the quinoline derivative with 2-oxoethyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2-oxoethyl 4-methoxyphenylcarboxylate
- 2,4-Dichlorophenyl 2-oxoethyl 8-methylquinoline-4-carboxylate
- 2,4-Dichlorophenyl 2-oxoethyl 4-methoxyphenylquinoline-4-carboxylate
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is unique due to its combination of functional groups and structural features. The presence of both dichlorophenyl and methoxyphenyl groups, along with the quinoline core, provides a distinct set of chemical and biological properties that are not found in other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
355433-11-3 |
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Molecular Formula |
C26H19Cl2NO4 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Cl2NO4/c1-15-4-3-5-19-21(13-23(29-25(15)19)16-6-9-18(32-2)10-7-16)26(31)33-14-24(30)20-11-8-17(27)12-22(20)28/h3-13H,14H2,1-2H3 |
InChI Key |
KMXPXJGAGIMGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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